N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
Description
N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with two 4-methoxyphenyl groups. Its molecular formula is C25H22N2O4, with a molecular weight of 414.46 g/mol . The compound’s structure includes a quinoline ring linked via an ether oxygen to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-19-11-7-17(8-12-19)23-15-24(21-5-3-4-6-22(21)27-23)31-16-25(28)26-18-9-13-20(30-2)14-10-18/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJWOWOMJOMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the uniqueness of N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide, we compare its structural and pharmacological attributes with analogous compounds from the literature.
Structural Comparisons
Key Structural Insights
Quinoline vs.
Substituent Effects : The dual 4-methoxyphenyl groups in the target compound likely increase lipophilicity and metabolic stability relative to chlorophenyl () or nitrophenyl () variants.
Linker Flexibility : Propanamide derivatives (e.g., VIk in ) exhibit longer chain lengths, which may alter pharmacokinetics but reduce rigidity compared to the target’s acetamide linkage .
Pharmacological and Physicochemical Comparisons
Pharmacological Insights
Anticancer Potential: While the target compound lacks explicit activity data, structurally related quinazoline-sulfonyl acetamides (e.g., compound 38 in ) show notable activity against HCT-1 and MCF-7 cell lines, suggesting the quinoline scaffold in the target may confer similar properties .
Solubility Challenges : The target’s high molecular weight and lack of polar groups (e.g., sulfonyl or nitro) may limit aqueous solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
